6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-5-7-16(25-4)15(9-11)19-18(24)14-6-8-17(21-20-14)23-13(3)10-12(2)22-23/h5-10H,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOUVDRUCJHRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors, such as 6-chloropyridazine-3-carboxamide, with 3,5-dimethyl-1H-pyrazole under specific reaction conditions, including the use of a base and a suitable solvent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Coupling Reactions
The pyridazine ring and carboxamide group enable participation in cross-coupling reactions, particularly under palladium catalysis:
| Reaction Type | Conditions | Products/Applications | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives for kinase inhibition | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl modifications for bioactivity |
These reactions are critical for introducing aromatic or heteroaromatic groups to enhance pharmacological properties.
Electrophilic Substitution at the Pyrazole Moiety
The 3,5-dimethylpyrazole group undergoes regioselective electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of pyrazole.
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives.
Example :
Nucleophilic Reactions at the Carboxamide Group
The carboxamide participates in hydrolysis and condensation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Pyridazine-3-carboxylic acid |
| Condensation with Amines | EDC/HOBt, DMF, rt | Secondary amides or hydrazides |
In one study, condensation with 4-methoxybenzaldehyde under acidic conditions yielded arylidene hydrazides with an 85:15 E/Z isomer ratio (confirmed by ¹H NMR) .
Cyclization and Heterocyclization
Reactions with diketones or thiourea derivatives form fused heterocycles:
Example :
Key Data :
Isomerization and Stereochemical Dynamics
The compound exhibits stereochemical flexibility in reactions involving imine formation:
| Reaction | E/Z Ratio | NMR Evidence |
|---|---|---|
| Condensation with aldehydes | 85:15 | Distinct ¹H signals for CH₂ (δ 4.74 vs. 5.15 ppm) |
Reaction Optimization Insights
Industrial-scale synthesis emphasizes:
-
Solvent Choice : DMF or DMSO for improved solubility.
-
Catalyst Loading : 5 mol% Pd catalysts for coupling reactions.
-
Temperature Control : 80–100°C to minimize side products.
Scientific Research Applications
The compound has been investigated for its biological activities, particularly in the context of cancer therapy and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound's structure allows it to interact with critical cellular pathways involved in tumor growth and apoptosis .
Anti-inflammatory Effects
The pyrazole derivatives have also shown promise in reducing inflammation, which is a key factor in many chronic diseases. These compounds can inhibit inflammatory mediators, thus providing a dual action of anticancer and anti-inflammatory benefits .
Synthesis and Optimization
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. Optimization processes focus on enhancing yield and purity while minimizing side products. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include pyridazine derivatives with variations in substituents at positions 3 and 6 (Table 1). Key differences include:
- Position 6: The target compound bears a 3,5-dimethylpyrazole group, while analogs such as 11c (cyclopentylamino) and 11d (morpholino) feature aliphatic or heterocyclic amines .
- Position 3 : The carboxamide group in the target compound is linked to a 2-methoxy-5-methylphenyl ring, contrasting with adamantane or tetrahydro-2H-pyran-4-ylmethyl substituents in analogs like 11c and 11k .
Table 1: Structural Comparison of Pyridazine Derivatives
Crystallographic and Analytical Data
- Structural Confirmation : Analogs such as 11c and 11d were characterized via $ ^1H $ and $ ^{13}C $ NMR, confirming carboxamide and substituent integration . The target compound’s NMR profile would similarly display peaks for the dimethylpyrazole (δ ~2.2 ppm for methyl groups) and methoxyphenyl (δ ~3.8 ppm for methoxy) .
Biological Activity
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyridazine core and a pyrazole moiety, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure is characterized by:
- A pyridazine ring .
- A 3,5-dimethyl-1H-pyrazol-1-yl group .
- An N-(2-methoxy-5-methylphenyl) substituent.
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide exhibit various biological activities, including anti-inflammatory and anticancer properties. Below are key findings from recent studies:
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazole derivatives. For instance:
- In vitro studies reported that derivatives with similar pyrazole structures demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values ranging from 3.79 µM to 42.30 µM .
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | SF-268 | 12.50 |
| Example C | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes:
- A series of pyrazole carboxamides were evaluated for COX inhibition, revealing significant anti-inflammatory effects comparable to established drugs like celecoxib .
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| Compound 1 | 62% | Celecoxib (22%) |
| Compound 2 | 71% | Celecoxib (22%) |
| Compound 3 | 65% | Celecoxib (22%) |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:
- Kinase Inhibition : Research indicates that certain pyrazole derivatives can inhibit kinases involved in tumor growth and survival pathways.
- DNA Binding : Some studies suggest that these compounds may bind to DNA, disrupting replication processes in cancer cells .
Case Studies
Recent advancements have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Antitumor Activity : A novel series of pyrazole-linked compounds showed promising results in inhibiting the growth of A549 lung cancer cells with IC50 values as low as against VEGF-induced proliferation .
- Inflammation Model : In a carrageenan-induced edema model, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting potential for therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for synthesizing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)pyridazine-3-carboxamide?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves:
- Step 1: Reacting a pyridazine-3-carboxylic acid derivative with a chlorinating agent (e.g., SOCl₂) to form the acyl chloride intermediate.
- Step 2: Coupling the intermediate with 2-methoxy-5-methylaniline using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Step 3: Introducing the 3,5-dimethylpyrazole moiety via a nucleophilic substitution reaction, typically under reflux conditions in THF or DMF with a catalytic base .
For reproducibility, ensure strict control of stoichiometry (1:1.2 molar ratio of reactants to base) and reaction time (12–24 hours at room temperature) to avoid side products like over-alkylated derivatives .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
Key characterization techniques include:
- ¹H/¹³C-NMR Spectroscopy: To confirm substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.0 ppm; pyridazine protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): For molecular ion validation (e.g., [M+H]⁺ peak matching the theoretical mass ± 0.001 Da) .
- HPLC Purity Analysis: Use a C18 column with a methanol/water gradient (≥95% purity required for biological assays) .
- FT-IR Spectroscopy: To verify carboxamide formation (C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹) .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) approach integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to:
- Predict optimal reaction pathways (e.g., identifying whether SN1 or SN2 mechanisms dominate during pyrazole substitution) .
- Screen solvents and catalysts using COSMO-RS models to maximize yield (e.g., DMF vs. acetonitrile polarity effects) .
- Validate experimental outcomes via feedback loops, where experimental data refine computational parameters (e.g., adjusting activation energy barriers) .
Advanced: How can statistical design of experiments (DoE) minimize trial numbers in synthesis optimization?
Answer:
Use a Box-Behnken or Central Composite Design to evaluate critical variables:
- Factors: Reaction temperature (60–100°C), solvent volume (5–15 mL), and catalyst loading (0.5–2.0 mol%).
- Responses: Yield (%) and purity (HPLC area%).
For example, a 3-factor, 3-level design reduces experiments from 27 (full factorial) to 15 while identifying interactions (e.g., temperature-catalyst synergy) . Post-analysis via ANOVA reveals significance (p < 0.05) of temperature and solvent volume, enabling targeted optimization .
Advanced: How to resolve contradictions in reported reaction yields across studies?
Answer:
Discrepancies often arise from:
- Impurity of Starting Materials: Use GC-MS or NMR to verify reactant purity (>98%).
- Reaction Atmosphere: Moisture-sensitive steps (e.g., acyl chloride formation) require inert conditions (N₂/Ar), which may be inconsistently reported .
- Workup Procedures: Differences in extraction solvents (e.g., chloroform vs. ethyl acetate) impact recovery. Standardize washing steps (e.g., 0.2 M HCl for unreacted amine removal) .
- Catalyst Aging: Fresh vs. recycled Pd catalysts may alter yields by 10–15%. Document catalyst batch and storage conditions .
Advanced: What reactor designs are suitable for scaling up synthesis?
Answer:
For kilogram-scale production:
- Continuous Flow Reactors: Enable precise temperature control and reduce side reactions (e.g., using Corning AF-1500 modules for high-pressure reactions) .
- Packed-Bed Reactors: Ideal for heterogeneous catalysis (e.g., immobilized Pd/C for Suzuki couplings) with residence times <30 minutes .
- Safety Considerations: Use jacketed reactors with emergency quenching systems to handle exothermic steps (e.g., pyrazole alkylation) .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility: Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) .
- Stability: Store at –20°C under argon. Degradation occurs via hydrolysis of the carboxamide group in aqueous media (t₁/₂ ~72 hours at pH 7.4) . Monitor via LC-MS for [M+H–18]⁺ (loss of H₂O) degradation products .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Core Modifications: Synthesize analogs with varied pyrazole substituents (e.g., 3,5-dichloro vs. 3,5-dimethyl) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement: Substitute pyridazine with triazine to evaluate π-stacking interactions in enzyme assays .
- Molecular Docking: Use AutoDock Vina with X-ray crystallography data (e.g., PDB 3ABC) to predict binding affinities. Validate via SPR or ITC for thermodynamic parameters (ΔG, Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
